molecular formula C9H10N4O B2493150 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide CAS No. 21755-37-3

2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide

Cat. No. B2493150
CAS RN: 21755-37-3
M. Wt: 190.206
InChI Key: DSRNWRPRNMPQDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide often involves multi-step reaction sequences. A notable example is the synthesis of N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold through a seven-step reaction sequence, ending with a condensation reaction. This process yields compounds characterized by 1D and 2D NMR spectroscopic analyses and high-resolution mass spectrometry (HRMS) (Evrard et al., 2022). Other synthesis methods include one-pot reactions utilizing the Ortoleva-King reaction for a broad range of imidazo[1,2-a]pyridines, showing the efficiency and versatility of these synthetic approaches (Stasyuk et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridin-2-yl family, including acetohydrazide derivatives, reveals a mixture of conformers. For instance, N-acylhydrazones display syn-periplanar (sp E) and anti-periplanar (ap E) conformations, with sp E being the major form in most cases. Such structural diversity is crucial for understanding the chemical behavior and potential applications of these compounds (Evrard et al., 2022).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, contributing to their broad applicability. These include the formation of C-N, C-O, and C-S bonds through transition-metal-free three-component reactions, highlighting their potential for constructing complex molecular architectures with diverse functional groups (Cao et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and the presence of functional groups. These properties are essential for determining the compound's suitability for specific applications, including materials science and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and functional group compatibility, are crucial for their application in synthetic chemistry. Their ability to undergo various chemical transformations makes them valuable intermediates in the synthesis of more complex molecules. For example, the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines showcases their utility in synthesizing carbonyl derivatives, important substrates in organic synthesis (Wang et al., 2015).

Scientific Research Applications

Heterocyclic Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized for its versatility in medicinal chemistry, serving as a core structure for developing bioactive molecules. A comprehensive review by Garrido et al. (2021) highlights the significance of imidazo[1,2-b]pyridazine, a related heterocyclic nucleus, emphasizing its role in generating various therapeutic agents, including successful kinase inhibitors like ponatinib. This underscores the resurgence in exploring derivatives for potential medical applications, reflecting the structural and functional versatility of imidazo[1,2-a]pyridin-2-yl derivatives (Garrido et al., 2021).

Synthetic and Biological Applications

Kobak and Akkurt (2022) delve into the synthetic advancements and applications of imidazo[1,2-a]pyrimidine and its derivatives, highlighting their use in biological activities and secondary applications like corrosion inhibition. This review from 2000 to 2021 signifies the broad applicability of imidazo[1,2-a] derivatives in both chemical and biological research domains, suggesting a similar potential for 2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide derivatives (Kobak & Akkurt, 2022).

properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-12-9(14)5-7-6-13-4-2-1-3-8(13)11-7/h1-4,6H,5,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNWRPRNMPQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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